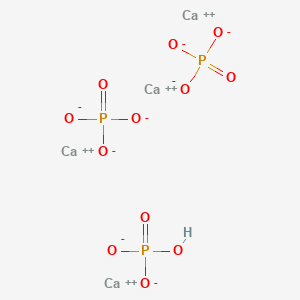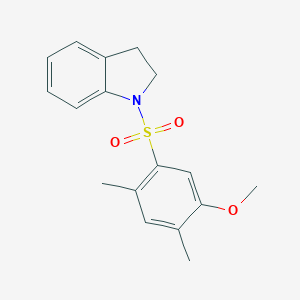![molecular formula C20H31NO5S B224821 Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). The EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological conditions.
Wirkmechanismus
TBOA works by inhibiting the reuptake of glutamate by the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the this compound and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutamate levels in the brain, leading to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of other neurotransmitters such as dopamine and serotonin. Additionally, TBOA has been shown to affect calcium signaling and mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, allowing for the investigation of the role of glutamate in various physiological and pathological conditions. TBOA is also relatively easy to synthesize and can be obtained in large quantities. However, TBOA has some limitations. It is a toxic compound and must be handled with care. Additionally, TBOA has a short half-life and must be administered continuously to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on TBOA. One area of interest is the role of glutamate in neurodegenerative diseases. TBOA could be used to investigate the molecular mechanisms underlying these diseases and to develop new treatments. Another area of interest is the role of glutamate in psychiatric disorders such as depression and anxiety. TBOA could be used to investigate the effects of glutamate on these disorders and to develop new treatments. Finally, TBOA could be used to investigate the role of glutamate in cancer and to develop new cancer treatments.
Synthesemethoden
TBOA can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a sulfonyl chloride intermediate, which is then reacted with piperidine to form the final product. The yield of TBOA is typically around 30-40% and the purity can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively used in scientific research to investigate the role of glutamate in various physiological and pathological conditions. It has been used to study the molecular mechanisms of synaptic plasticity, learning, and memory. TBOA has also been used to investigate the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBOA has been used to study the effects of glutamate on the cardiovascular system and the immune system.
Eigenschaften
Molekularformel |
C20H31NO5S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
ethyl 1-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H31NO5S/c1-6-25-18-9-8-16(14-17(18)20(3,4)5)27(23,24)21-12-10-15(11-13-21)19(22)26-7-2/h8-9,14-15H,6-7,10-13H2,1-5H3 |
InChI-Schlüssel |
CNMDOBNVFMRVKQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)





![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)